molecular formula C16H14ClNO B5517147 (E)-3-(2-chlorophenyl)-N-(2-methylphenyl)prop-2-enamide

(E)-3-(2-chlorophenyl)-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B5517147
M. Wt: 271.74 g/mol
InChI Key: MRWWLRDFFWLZNR-ZHACJKMWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-methylphenyl)prop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with 2-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired enamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide.

    Reduction: Reduction reactions can convert the enamide to the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(2-methylphenyl)prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.

    Material Science: It is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-bromophenyl)-N-(2-methylphenyl)prop-2-enamide
  • (E)-3-(2-fluorophenyl)-N-(2-methylphenyl)prop-2-enamide
  • (E)-3-(2-iodophenyl)-N-(2-methylphenyl)prop-2-enamide

Uniqueness

(E)-3-(2-chlorophenyl)-N-(2-methylphenyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different halogen substituents.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-12-6-2-5-9-15(12)18-16(19)11-10-13-7-3-4-8-14(13)17/h2-11H,1H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWWLRDFFWLZNR-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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